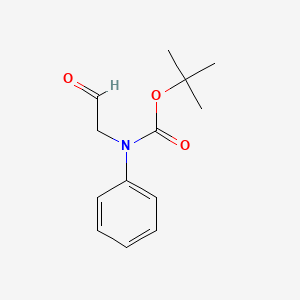

Tert-butyl (2-oxoethyl)phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

141222-95-9 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-phenylcarbamate |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

WFDSOPIDPCMTCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Oxoethyl Phenylcarbamate and Analogous N Phenyl Oxoethyl Carbamates

Conventional Batch Synthesis Approaches

Conventional batch synthesis remains a cornerstone of organic chemistry, providing flexibility and accessibility for the multi-step preparation of complex molecules like tert-butyl (2-oxoethyl)phenylcarbamate. This approach involves the sequential execution of reactions in distinct steps, with isolation and purification of intermediates.

Formation of the N-Phenylcarbamate Backbone

The construction of the N-phenylcarbamate core is the foundational step. Several reliable methods have been established for this transformation, typically involving the reaction of an aniline (B41778) derivative with a suitable carbonyl source.

One of the most direct methods is the reaction of aniline with phenyl chloroformate. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen of aniline attacks the carbonyl carbon of phenyl chloroformate, leading to the displacement of the chloride leaving group. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another approach is the palladium-catalyzed cross-coupling of an aryl halide or triflate with sodium cyanate, which can be trapped by an alcohol to form the carbamate (B1207046). This method provides access to N-aryl carbamates and has been shown to be efficient for a range of substrates. More recently, green chemistry initiatives have promoted methods that avoid hazardous reagents like phosgene (B1210022) derivatives. One such method involves a Hofmann rearrangement of aromatic amides using reagents like oxone in the presence of an alcohol.

A metal-free approach for the synthesis of N-phenylcarbamates has also been developed, utilizing a C-N coupling reaction between an amine and hydrazine (B178648) formate (B1220265) in the presence of iodine and tert-butyl hydroperoxide (TBHP). This method proceeds through an alkoxycarbonyl radical intermediate.

Table 1: Comparison of Selected Methods for N-Phenylcarbamate Backbone Formation | Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | | Reaction with Phenyl Chloroformate | Aniline, Phenyl Chloroformate, Base | Dichloromethane (B109758), room temp | High yield, well-established | Uses a phosgene derivative | | Palladium-Catalyzed Coupling | Aryl Halide/Triflate, NaOCN, Alcohol, Pd Catalyst | Toluene, 90-120 °C | Broad substrate scope | Requires metal catalyst | | Hofmann Rearrangement | Aromatic Amide, Oxone, KCl, NaOH, Alcohol | Green, single-step process | Can have variable yields | | Metal-Free C-N Coupling | Amine, Hydrazine Formate, I₂, TBHP | Metal-free | Moderate to good yields |

Introduction and Manipulation of the 2-Oxoethyl Moiety

The introduction of the 2-oxoethyl (acetaldehyde) moiety onto the carbamate nitrogen is a critical and delicate step, as aldehydes are prone to self-condensation and oxidation. A common strategy involves a two-step process: first, the attachment of a protected or precursor group, followed by its conversion to the aldehyde.

A robust method is the oxidation of a corresponding primary alcohol precursor, such as tert-butyl (2-hydroxyethyl)phenylcarbamate. This precursor can be synthesized by reacting N-phenyl-2-aminoethanol with di-tert-butyl dicarbonate (B1257347). The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective conditions to avoid over-oxidation to the carboxylic acid and to preserve the carbamate functionality.

Two widely used methods for this transformation are the Swern oxidation and the Dess-Martin oxidation. wikipedia.orgwikipedia.org

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine (B128534). wikipedia.org It is known for its mild conditions and wide tolerance of other functional groups. wikipedia.org The main drawbacks are the need for cryogenic temperatures and the production of foul-smelling dimethyl sulfide (B99878) as a byproduct. wikipedia.org

Dess-Martin Oxidation : This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to oxidize primary alcohols to aldehydes. wikipedia.orgwikipedia.org The reaction is performed under neutral pH at room temperature, offers high yields, and has a simple workup. wikipedia.org It is highly chemoselective and tolerates sensitive functional groups, making it preferable for complex molecules. wikipedia.org

An alternative route involves the N-alkylation of the pre-formed tert-butyl phenylcarbamate with a 2-bromoacetaldehyde equivalent, such as 2-bromoacetaldehyde dimethyl acetal (B89532). The nitrogen of the carbamate acts as a nucleophile, displacing the bromide. The resulting acetal can then be hydrolyzed under mild acidic conditions to reveal the desired aldehyde functionality.

Table 2: Key Oxidation Methods for 2-Oxoethyl Moiety Formation

| Oxidation Method | Reagents | Temperature | Key Features |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT | Mild conditions, avoids heavy metals, compatible with acid-sensitive groups. wikipedia.orgalfa-chemistry.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Neutral pH, high chemoselectivity, easy workup, avoids toxic chromium reagents. wikipedia.orgwikipedia.orgthermofisher.com |

Strategic Incorporation of the tert-Butyl Protecting Group

The standard and most widely used reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). alfa-chemistry.com The reaction involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O. The process is typically carried out in the presence of a base.

Common conditions for Boc-protection include:

Aqueous conditions : Using a base like sodium hydroxide (B78521) or sodium bicarbonate in a solvent system such as water/THF or a biphasic mixture of chloroform (B151607) and water. youtube.com

Anhydrous conditions : Using a base like 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine in an organic solvent like acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or dichloromethane (DCM). alfa-chemistry.com

The choice of conditions depends on the substrate's solubility and the presence of other functional groups. The stability of the tert-butyl carbocation, which is formed during the acid-catalyzed deprotection, is the reason for the group's acid lability, making it an "orthogonal" protecting group to others that might be removed under basic or hydrogenolysis conditions. orgsyn.org

Advanced Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. researchgate.net For carbamate production, continuous flow systems provide significant advantages, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.

Chemo-Enzymatic Flow Synthesis Protocols for Carbamates

Integrating biocatalysis with flow chemistry creates highly selective and sustainable synthetic processes. Chemo-enzymatic flow protocols for carbamate synthesis often leverage the high selectivity of enzymes under mild conditions.

Multi-Step Continuous Flow Systems for Carbamate Production

The true potential of flow chemistry is realized in multi-step continuous systems where intermediates are generated and consumed in a continuous stream without isolation. researchgate.net This approach is particularly beneficial for reactions involving unstable or hazardous intermediates, such as isocyanates, which are common precursors to carbamates.

One advanced multi-step flow synthesis involves an in-situ Curtius rearrangement. psu.edu An acyl azide (B81097) is generated in the first module of the flow reactor and is immediately passed through a heated module to induce the rearrangement to an isocyanate. psu.edu This highly reactive isocyanate is then directly trapped in the next module by an alcohol or amine flowing in a separate stream, safely and efficiently producing the carbamate or urea (B33335) product. psu.edu This method avoids the isolation and handling of potentially explosive acyl azides and toxic isocyanates.

Other continuous flow systems have been developed for the synthesis of carbamates directly from carbon dioxide (CO₂) and amines, often in the presence of an alkyl halide. These systems allow for the safe handling of gaseous CO₂ and precise control over stoichiometry and residence time, leading to high yields of carbamates in short reaction times under mild conditions.

Microfluidic Reactor Applications in Carbamate Synthesis

The application of microfluidic reactors, also known as continuous-flow reactors, represents a significant advancement in the synthesis of carbamates, including N-phenyl oxoethyl carbamates and their analogs. This technology offers numerous advantages over traditional batch processing, such as enhanced reaction control, improved safety, and greater scalability. chemdistgroup.com Microfluidic systems confine reagents to small, precisely engineered channels, leading to superior heat and mass transfer, which in turn allows for rapid reaction optimization and higher yields. researchgate.net

The fundamental principle of continuous-flow chemistry involves pumping two or more reactant streams into a mixing chamber or microreactor at controlled flow rates. chemdistgroup.com The ensuing reaction produces a continuous stream of product, which can be directed into subsequent reactor loops for further modification or collection. chemdistgroup.com This methodology minimizes the volume of reactants at any given time, significantly enhancing process safety. chemdistgroup.com The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors enables access to reaction conditions that are often unsafe or difficult to achieve in conventional batch reactors, resulting in higher quality products with fewer impurities. chemdistgroup.com

Several innovative strategies for carbamate synthesis have been successfully adapted to microfluidic systems. One notable approach involves the direct utilization of carbon dioxide (CO2) with amines and alkyl halides. nih.gov This method is environmentally benign and has been shown to produce carbamates in good to excellent yields (45-92%) with significantly reduced reaction times—often in as little as 50 minutes. nih.gov The use of a continuous-flow setup facilitates the precise introduction of gaseous CO2 and allows for mild reaction conditions, often eliminating the need for column chromatography. nih.gov

Another powerful technique adapted for continuous-flow synthesis is the Curtius rearrangement. researchgate.net This multi-step process, starting from acyl azides, can be integrated into a single, continuous operation within a microreactor network. researchgate.net This approach is particularly advantageous as it allows for the in-situ formation and reaction of potentially hazardous intermediates like isocyanates in a controlled and safe manner. researchgate.net The subsequent reaction with nucleophiles, such as alcohols, within the flow system leads to the formation of carbamates in high yields, often exceeding 80%. researchgate.net

Furthermore, the integration of biocatalysis with continuous-flow reactions has been explored for the synthesis of valuable carbamate products. nih.gov This hybrid approach leverages the high selectivity of enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), to facilitate specific transformations or to remove impurities from the product stream. nih.gov For instance, biocatalysts have been used to transform residual alcohols into easily separable esters, simplifying the purification of the desired carbamate products. nih.gov

The versatility of microfluidic systems allows for the synthesis of a diverse range of carbamate structures. The tables below summarize representative data from studies on the continuous-flow synthesis of various carbamates, illustrating the reaction conditions and outcomes. While specific data for this compound synthesis in microreactors is not extensively documented in the reviewed literature, the conditions presented for analogous compounds provide a strong indication of the potential for its efficient synthesis using this technology.

Table 1: Continuous-Flow Synthesis of Carbamates from CO2 and Amines nih.gov

| Amine | Alkyl Halide | Base | Temperature (°C) | Residence Time (min) | Yield (%) |

| Aniline | Benzyl bromide | DBU | 70 | 50 | 85 |

| 4-Methylaniline | Benzyl bromide | DBU | 70 | 50 | 92 |

| 4-Methoxyaniline | Benzyl bromide | DBU | 70 | 50 | 88 |

| N-Methylaniline | Benzyl bromide | DBU | 70 | 50 | 75 |

Table 2: Multi-Step Continuous-Flow Synthesis of Carbamates via Curtius Rearrangement researchgate.net

| Acyl Chloride | Alcohol | Temperature (°C) | Residence Time (min) | Overall Yield (%) |

| Benzoyl chloride | Methanol | 100 | 10 | >80 |

| Benzoyl chloride | Ethanol | 100 | 10 | >80 |

| Benzoyl chloride | Isopropanol | 100 | 10 | >80 |

| Phenylacetyl chloride | Methanol | 100 | 10 | >80 |

Chemical Reactivity and Transformations of Tert Butyl 2 Oxoethyl Phenylcarbamate

Reactions Involving the Aldehyde (2-Oxoethyl) Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide array of nucleophiles. It can also undergo oxidation to a carboxylic acid or reduction to a primary alcohol. Furthermore, the presence of an alpha-hydrogen allows for its participation in various condensation and cyclization reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the addition product.

Wittig Reaction: The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). While specific examples involving tert-butyl (2-oxoethyl)phenylcarbamate are not prevalent in the literature, it is expected to react readily with various Wittig reagents to afford the corresponding alkenes. The nature of the ylide would determine the stereochemistry of the resulting alkene.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to aldehydes to produce secondary alcohols upon acidic workup. The reaction of this compound with a Grignard or organolithium reagent would yield a secondary alcohol where the 'R' group from the organometallic reagent is attached to the newly formed carbinol carbon.

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organolithium Reaction | Organolithium Reagent (R-Li) | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide (CN-) | Cyanohydrin |

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule.

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent that is commonly used for this purpose, as it typically does not affect the carbamate (B1207046) or the aromatic ring. For a more potent reducing agent, lithium aluminum hydride (LiAlH4) can be used, although it may also reduce the carbamate under certain conditions.

Table 2: Common Oxidation and Reduction Reagents for Aldehydes

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid |

| Oxidation | Chromic Acid (H2CrO4) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol |

The aldehyde group can participate in various condensation reactions, particularly those involving the formation of new carbon-carbon or carbon-nitrogen bonds. These reactions are often key steps in the synthesis of heterocyclic compounds.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is an intramolecular cyclization that occurs between a β-arylethylamine and an aldehyde or ketone. While this compound itself is not a β-arylethylamine, it could potentially react with one to form a tetrahydroisoquinoline derivative. In such a scenario, the aldehyde functionality of this compound would condense with the amine to form an iminium ion, which then undergoes electrophilic attack on the aromatic ring to close the new ring.

Bischler-Napieralski-type Reactions: The Bischler-Napieralski reaction is another important method for the synthesis of isoquinoline (B145761) derivatives, typically from β-arylethylamides. Although not a direct application for an aldehyde, related cyclization reactions that proceed through an iminium ion intermediate could potentially be designed utilizing the reactivity of the aldehyde in this compound.

Transformations of the N-Phenylcarbamate Moiety

The N-phenylcarbamate portion of the molecule, specifically the tert-butoxycarbonyl (Boc) protecting group, can be removed to liberate the free aniline (B41778). Additionally, the phenyl ring itself is amenable to various functional group interconversions.

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.

Acid-Catalyzed Deprotection: The most common method for the removal of a Boc group is treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is frequently used. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to yield the free amine. Other acids such as hydrochloric acid (HCl) in an organic solvent can also be employed.

Thermal Deprotection: In some cases, the Boc group can be removed thermally. This method is less common and typically requires high temperatures, which may not be compatible with all substrates.

Table 3: Common Deprotection Conditions for the Boc Group

| Condition | Reagent(s) | Solvent |

|---|---|---|

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |

| Acidic | Hydrochloric Acid (HCl) | Dioxane or Methanol |

| Thermal | Heat | Various high-boiling solvents |

The phenyl ring of this compound can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of new functional groups. The carbamate group is an ortho-, para-directing group, which will influence the regioselectivity of these reactions.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid unwanted side reactions with the aldehyde or deprotection of the Boc group.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using an appropriate halogenating agent, often in the presence of a Lewis acid catalyst. For example, bromination can be achieved with bromine (Br2) and iron(III) bromide (FeBr3).

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be accomplished by treatment with fuming sulfuric acid. This reaction is typically reversible and the position of sulfonation can be influenced by the reaction temperature.

Orthogonal Protection Strategies in Multi-functional Systems

In the synthesis of complex, multi-functional molecules, orthogonal protection strategies are essential for the selective manipulation of different reactive sites. This compound is a valuable intermediate in such strategies due to its distinct functional groups: a tert-butoxycarbonyl (Boc)-protected amine and an aldehyde. The Boc group's specific cleavage conditions allow for the selective unmasking of the phenylamine, while the aldehyde group can undergo various transformations, provided the conditions are compatible with the Boc-protecting group.

The core of this strategy lies in the differential stability of the Boc group compared to other protecting groups. The Boc group is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgtotal-synthesis.comquora.com This characteristic allows it to be removed without affecting other protecting groups that are labile to different sets of reagents.

For instance, in a molecule containing this compound as a structural motif, the aldehyde can be modified through reactions like Wittig olefination, reductive amination, or aldol (B89426) condensation. These reactions are typically performed under neutral or basic conditions, under which the Boc-protected amine remains inert. Following the transformation of the aldehyde, the Boc group can be selectively removed with acid to reveal the free amine, which can then participate in subsequent reactions, such as amide bond formation.

The orthogonality of the Boc group is particularly prominent in peptide synthesis, where it is often used in conjunction with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), Cbz (benzyloxycarbonyl), and Alloc (allyloxycarbonyl). total-synthesis.comub.edu While this compound is not an amino acid, the principles of orthogonality derived from peptide chemistry are directly applicable. A multi-functional system could incorporate this compound alongside moieties protected with these other groups. For example, a base-labile Fmoc group could be removed to allow for a specific transformation, leaving the acid-labile Boc group of the phenylcarbamate moiety intact. organic-chemistry.org Subsequently, the Boc group could be cleaved with acid, not affecting a Cbz group, which requires hydrogenolysis for removal. total-synthesis.com

The table below illustrates the orthogonality of the Boc group with other common protecting groups, highlighting the distinct cleavage conditions that enable selective deprotection in multi-functional systems.

| Protecting Group | Chemical Structure | Cleavage Conditions | Stability Relative to Boc |

| Boc (tert-butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong Acid (e.g., TFA) iris-biotech.de | - |

| Fmoc (9-Fluorenylmethoxycarbonyl) | -(C=O)O-CH₂-C₁₃H₉ | Base (e.g., Piperidine) organic-chemistry.orgiris-biotech.de | Orthogonal |

| Cbz (Benzyloxycarbonyl) | -(C=O)O-CH₂-C₆H₅ | Catalytic Hydrogenation (H₂, Pd/C) total-synthesis.com | Orthogonal |

| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst total-synthesis.comnih.gov | Orthogonal |

| tBu (tert-Butyl ester/ether) | -C(CH₃)₃ | Strong Acid (e.g., TFA) iris-biotech.de | Cleaved simultaneously |

| Trt (Trityl) | -C(C₆H₅)₃ | Mild Acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Potentially selective |

This selective deprotection capability is crucial for convergent synthetic routes, where complex molecular fragments are synthesized separately and then combined. The presence of the Boc-protected amine and the reactive aldehyde in this compound allows it to serve as a versatile building block, enabling the construction of intricate molecular architectures through carefully planned orthogonal strategies.

Tert Butyl 2 Oxoethyl Phenylcarbamate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Tert-butyl (2-oxoethyl)phenylcarbamate serves as a key precursor in the creation of a variety of intricate organic molecules. Its bifunctional nature allows for sequential and controlled chemical modifications, making it a valuable tool for chemists in constructing complex molecular architectures.

Role in Peptide and Peptidomimetic Synthesis

While direct research explicitly detailing the use of this compound in peptide synthesis is limited, the presence of the Boc protecting group is highly significant in this field. The Boc group is widely employed in solid-phase peptide synthesis (SPPS) to temporarily protect the N-terminus of amino acids, preventing unwanted side reactions during the formation of peptide bonds. peptide.compeptide.comnih.gov This strategy allows for the stepwise and controlled assembly of amino acid chains to form peptides. peptide.comsigmaaldrich.combeilstein-journals.org

The general principle of Boc-based SPPS involves the following steps:

Attachment of the first Boc-protected amino acid to a solid resin support.

Removal of the Boc group (deprotection) using a mild acid, such as trifluoroacetic acid (TFA). peptide.comchempep.com

Coupling of the next Boc-protected amino acid to the newly deprotected N-terminus.

Repetition of the deprotection and coupling steps until the desired peptide sequence is achieved.

The "tert-butyl" component of the Boc group can lead to the formation of tert-butyl cations during the deprotection step, which can react with sensitive amino acid residues like tryptophan, cysteine, and methionine. peptide.compeptide.com To prevent these side reactions, scavengers are often added to the cleavage mixture. peptide.com

Although direct evidence is scarce, the structure of this compound suggests its potential as a precursor for non-natural amino acids or peptidomimetics, which are molecules that mimic the structure and function of peptides. openaccessjournals.com The oxoethyl group could be chemically modified to introduce diverse functionalities, leading to the creation of novel peptide-like structures with enhanced stability or biological activity.

Intermediate in Pharmaceutical and Agrochemical Development

This compound and its derivatives are significant intermediates in the development of new pharmaceuticals and agrochemicals. The compound's CAS number, 104153-37-9, is associated with the synthesis of Rilopirox, an antifungal agent. wordpress.comlegislation.gov.uklegislation.gov.ukresearchgate.net This indicates a direct application of this chemical intermediate in the production of a commercially available pharmaceutical product.

Furthermore, related tert-butyl phenylcarbamate structures are recognized for their broad biological activities and serve as scaffolds for the synthesis of various therapeutic agents. For instance, derivatives of tert-butyl 2-(substituted benzamido)phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net Similarly, novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives have been synthesized and tested for their antimicrobial properties. researchgate.net These studies underscore the importance of the tert-butyl phenylcarbamate core in medicinal chemistry.

In the agrochemical sector, a closely related compound, tert-Butyl 2-(aminomethyl)phenylcarbamate, is utilized as a key intermediate. chemimpex.com It is employed in the formulation of pesticides and herbicides, where it can enhance the efficacy of the active ingredients, leading to improved crop protection. chemimpex.com This highlights the potential of the broader class of tert-butyl phenylcarbamates, including this compound, as valuable intermediates in the agrochemical industry.

Building Block for Advanced Materials and Polymers

The application of tert-butyl carbamate (B1207046) derivatives extends to the field of materials science, where they can be used as building blocks for advanced materials and polymers. A related compound, tert-Butyl 2-(aminomethyl)phenylcarbamate, has been shown to be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. chemimpex.com This suggests that the structural motifs present in this compound could be leveraged to create functional polymers.

Computational and Mechanistic Insights into Tert Butyl 2 Oxoethyl Phenylcarbamate Chemistry

Reaction Mechanism Elucidation

The formation of tert-butyl (2-oxoethyl)phenylcarbamate typically involves the oxidation of its precursor, tert-butyl (2-hydroxyethyl)phenylcarbamate. Common and mild oxidation methods that are well-suited for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.org These methods are favored for their high chemoselectivity and compatibility with sensitive functional groups, such as the carbamate (B1207046) moiety. wikipedia.org

Swern Oxidation Mechanism:

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, at low temperatures, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (TEA). adichemistry.com The reaction proceeds through several key steps:

Activation of DMSO: DMSO reacts with oxalyl chloride to form a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride. wikipedia.org

Formation of Alkoxysulfonium Salt: The alcohol precursor, tert-butyl (2-hydroxyethyl)phenylcarbamate, acts as a nucleophile and attacks the sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion and forming an alkoxysulfonium salt. organic-chemistry.org

Ylide Formation: Triethylamine, acting as a base, removes a proton from the carbon adjacent to the sulfur atom, leading to the formation of a sulfur ylide. wikipedia.org

β-Elimination: In the final step, the ylide undergoes an intramolecular proton transfer via a five-membered ring transition state. This concerted process results in the formation of the desired aldehyde, this compound, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride as byproducts. adichemistry.comorganic-chemistry.org

Computational studies on the Swern oxidation have highlighted significant deviations from classical transition state theory, suggesting the importance of quantum tunneling effects, especially at the low temperatures at which the reaction is performed. nih.gov

Dess-Martin Periodinane (DMP) Oxidation Mechanism:

The Dess-Martin periodinane is a hypervalent iodine compound that serves as a mild and selective oxidizing agent. wikipedia.org The mechanism of DMP oxidation involves the following steps:

Ligand Exchange: The alcohol precursor displaces one of the acetate (B1210297) ligands on the iodine atom of the DMP, forming a periodinane intermediate. chemistrysteps.com

Proton Transfer: An acetate ion, acting as a base, abstracts a proton from the hydroxyl group of the coordinated alcohol.

Reductive Elimination: The intermediate then undergoes a concerted intramolecular elimination, where the iodine(V) is reduced to iodine(III), and the alcohol is oxidized to the corresponding aldehyde, this compound. chemistrysteps.com

Recent computational and experimental work has also revealed that under certain conditions, DMP can further oxidize the primary alcohol to a carboxylic acid, although this is not the typically expected outcome for this reagent. rsc.org

Theoretical Studies of Structure-Reactivity Relationships

Theoretical studies, particularly those employing quantum chemical methods, can provide deep insights into the structure-reactivity relationships of molecules like this compound. While specific studies on this exact molecule are not prevalent, general principles derived from computational analyses of N-aryl carbamates and related structures are applicable.

For this compound, the presence of the electron-withdrawing 2-oxoethyl group can impact the electronic character of the phenyl ring and the carbamate linkage. Theoretical calculations can quantify these effects through analysis of molecular orbitals, charge distributions, and electrostatic potentials. For instance, the reactivity of the aldehyde group towards nucleophilic attack can be assessed by calculating the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is often localized on the C=O π* orbital.

Furthermore, computational studies on the hydrolysis of carbamates have shown that the stability and reactivity are highly dependent on the nature of the substituents on both the nitrogen and the oxygen atoms. researchgate.netnih.gov These studies can help predict the relative stability of this compound under various conditions and guide the design of related compounds with tailored reactivity.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing reaction pathways and elucidating reaction mechanisms at the molecular level. acs.org For the chemistry of this compound, these methods can be applied to several key areas:

Analysis of Oxidation Pathways:

DFT calculations can be used to model the reaction pathways for the oxidation of tert-butyl (2-hydroxyethyl)phenylcarbamate to the target aldehyde. This involves locating the transition state structures for each elementary step in the proposed mechanisms (e.g., Swern or DMP oxidation) and calculating the corresponding activation energies. acs.org By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. These calculations can also provide detailed geometric information about the transition states, revealing the key atomic interactions that facilitate the reaction. For example, DFT studies on alcohol oxidation by metal-oxo complexes have successfully elucidated two-step mechanisms involving addition and elimination steps, providing calculated activation barriers and reaction enthalpies. acs.orgacs.org

Investigating Reactivity:

Quantum chemical calculations can also be employed to analyze the reactivity of this compound itself. For instance, the reaction pathway for the nucleophilic addition to the aldehyde carbonyl group can be modeled to understand its susceptibility to various nucleophiles. This would involve calculating the energy profile for the approach of a nucleophile, the formation of the tetrahedral intermediate, and any subsequent steps.

Furthermore, the stability of the carbamate group towards hydrolysis can be investigated computationally. By modeling the reaction pathway for the attack of water or hydroxide (B78521) on the carbamate carbonyl carbon, the activation energy for hydrolysis can be determined. nih.gov Such calculations have been used to understand the mechanism of carbamate hydrolysis catalyzed by enzymes and metal ions. nih.govnih.gov

Predicting Spectroscopic Properties:

In addition to reaction pathways, quantum chemical calculations can predict various spectroscopic properties of this compound, such as its NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of spectroscopic results.

The following table summarizes the key computational insights and the methods used to obtain them:

| Computational Insight | Method(s) | Application to this compound |

| Reaction Mechanism Elucidation | DFT, Transition State Theory | Modeling the steps of Swern or DMP oxidation of the precursor alcohol to determine the most favorable pathway. |

| Structure-Reactivity Relationships | Molecular Orbital Theory, NBO Analysis | Understanding how the electronic structure of the phenylcarbamate and oxoethyl groups influences reactivity. |

| Reaction Pathway Analysis | DFT, IRC Calculations | Calculating activation energies and reaction enthalpies for synthesis and potential side reactions. |

| Spectroscopic Property Prediction | GIAO-DFT, Vibrational Frequency Calculations | Aiding in the structural characterization and interpretation of experimental spectra. |

Future Directions and Research Gaps in Tert Butyl 2 Oxoethyl Phenylcarbamate Research

Exploration of Novel Synthetic Routes

The current synthesis of tert-butyl (2-oxoethyl)phenylcarbamate and related N-protected α-amino aldehydes often relies on established, multi-step procedures. A key area for future research is the development of more efficient, atom-economical, and environmentally benign synthetic strategies.

Catalytic Approaches: There is a growing need for catalytic methods that can streamline the synthesis. This includes exploring transition-metal catalysis for direct C-H functionalization or carbonylation reactions to form the carbamate (B1207046) moiety, potentially reducing the number of synthetic steps. mdpi.com For instance, palladium-catalyzed processes have been investigated for carbamate synthesis, and computational studies suggest that modifications to ligands or alternative palladium catalysts could enhance efficiency. mdpi.comresearchgate.net

Green Chemistry Principles: Future synthetic routes should incorporate principles of green chemistry. This involves using less hazardous reagents and solvents. For example, replacing toxic phosgene (B1210022) derivatives, traditionally used in carbamate synthesis, with greener alternatives like carbon dioxide is a significant research goal. nih.govnih.gov Methods utilizing CO2, amines, and alcohols in the presence of novel catalytic systems are being explored for halogen-free carbamate synthesis. nih.gov

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies could facilitate purification and enable the creation of libraries of related compounds. nih.gov Solid-phase synthesis allows for the anchoring of an amino acid derivative, enabling reactions on the carboxylic acid function followed by cleavage to yield the desired aldehyde. nih.gov

Biocatalysis: Enzymatic routes offer high selectivity and mild reaction conditions. Investigating enzymes for the key bond-forming steps in the synthesis of this compound could lead to highly efficient and enantioselective processes. nih.gov

| Synthetic Strategy | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | Increased efficiency, fewer steps, atom economy. | Development of novel catalysts (e.g., Palladium-based) and ligand design. mdpi.comresearchgate.net |

| Green Reagents (e.g., CO2) | Reduced toxicity, improved safety, sustainability. | Halogen-free carbamate synthesis using dense CO2 with amines and alcohols. nih.gov |

| Solid-Phase Synthesis | Simplified purification, potential for combinatorial chemistry. | Anchoring strategies for amino acid precursors and on-resin transformations. nih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for carbamate formation or precursor synthesis. nih.gov |

Expanding the Repertoire of Chemical Transformations

This compound possesses two key reactive sites: the aldehyde group and the carbamate-protected aniline (B41778) ring. Future research should aim to exploit this dual functionality to create a wider range of complex molecules.

Aldehyde Chemistry: The aldehyde group is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Future work could focus on its use in:

Asymmetric Catalysis: Employing chiral catalysts to achieve high enantioselectivity in reactions such as aldol (B89426) additions, Wittig reactions, and reductive aminations. nih.govuq.edu.au Chiral aldehyde catalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of amino acid derivatives. rsc.orgfrontiersin.orgnih.gov

Hydroacylation Reactions: Rhodium-catalyzed hydroacylation of the aldehyde with alkynes can produce α-amino enones, which are valuable synthetic intermediates. acs.org

Multicomponent Reactions: Designing novel multicomponent reactions where the aldehyde participates to rapidly build molecular complexity in a single step.

Phenyl Ring Functionalization: The aromatic ring offers opportunities for substitution reactions. Research into selective C-H activation and functionalization of the phenyl ring could introduce new substituents, thereby tuning the electronic and steric properties of the molecule.

Carbamate Group Modification: While the tert-butoxycarbonyl (Boc) group is typically a protecting group, exploring its transformation or its influence on adjacent group reactivity could lead to new synthetic pathways.

| Reaction Type | Substrate Moiety | Potential Products | Significance |

| Asymmetric Aldol Addition | Aldehyde | Chiral β-hydroxy α-amino acids | Access to non-proteinogenic amino acids. uq.edu.au |

| Wittig Reaction | Aldehyde | α,β-Unsaturated amino acid derivatives | Building blocks for peptides and natural products. nih.gov |

| Reductive Amination | Aldehyde | Diamine derivatives | Synthesis of complex amines and ligands. nih.gov |

| Rhodium-Catalyzed Hydroacylation | Aldehyde | Chiral α-amino enones | Versatile intermediates for complex molecule synthesis. acs.org |

| C-H Functionalization | Phenyl Ring | Substituted phenylcarbamates | Tuning of electronic and steric properties. |

Development of New Derivatives with Tailored Properties

A significant future direction lies in using this compound as a scaffold to synthesize new derivatives with specific, desirable properties for applications in medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry: The phenylcarbamate core is present in various biologically active molecules. By modifying the phenyl ring with different substituents or by elaborating the oxoethyl side chain, new libraries of compounds can be generated and screened for therapeutic activity. For example, related tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. researchgate.netnih.govnih.gov

Polymer Science: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel sequence-defined polymers. nih.gov The carbamate linkage is an emerging backbone for constructing such polymers, and understanding the conformational preferences of monomers like this is crucial for designing materials with specific folding and self-assembly properties. nih.gov

Agrochemicals: Carbamates are a well-known class of compounds used in pesticides. nih.gov Synthesizing new derivatives could lead to the discovery of novel fungicides or herbicides with improved efficacy and environmental profiles.

Advanced Methodologies for Process Optimization

To translate novel synthetic routes and applications from the laboratory to an industrial scale, advanced methodologies for process optimization are essential.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms, predict reaction outcomes, and guide catalyst design. mdpi.comresearchgate.netnih.gov Such studies can provide valuable insights into the energetics of different reaction pathways, helping to identify rate-limiting steps and potential side reactions, thereby accelerating the optimization process. mdpi.com

Process Intensification: Research into process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is crucial. researchgate.net This could involve using microreactors for improved heat and mass transfer, or developing integrated reactive-separation processes to increase yield and reduce downstream processing costs.

High-Throughput Experimentation (HTE): Employing HTE techniques can rapidly screen a large number of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives.

| Methodology | Application Area | Expected Outcome |

| Computational Chemistry (DFT) | Catalyst design, mechanistic studies. | Enhanced catalyst efficiency, prediction of reaction feasibility, reduced experimental effort. mdpi.comresearchgate.net |

| Process Intensification | Large-scale synthesis. | Reduced plant footprint, lower energy consumption, improved safety and efficiency. researchgate.net |

| High-Throughput Experimentation | Reaction condition screening. | Rapid identification of optimal synthetic parameters, accelerated process development. |

| Kinetic Modeling | Reaction engineering. | Deeper understanding of reaction dynamics, improved reactor design and control. |

Q & A

Q. What computational or experimental approaches are recommended to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- In Silico ADMET Models : Predict bioavailability and metabolic pathways using software like SwissADME .

- Microsomal Stability Assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.